An In-depth Technical Guide to (4-Bromophenyl)(cyclopropyl)methanamine Hydrochloride: Synthesis, Characterization, and Applications
An In-depth Technical Guide to (4-Bromophenyl)(cyclopropyl)methanamine Hydrochloride: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride, a valuable building block for drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's chemical structure, plausible synthetic routes, robust analytical methodologies, potential pharmacological applications, and essential safety protocols. The insights provided are grounded in established chemical principles and data from closely related structural analogs, offering a practical and scientifically sound resource for laboratory applications.
Molecular Structure and Physicochemical Properties
(4-Bromophenyl)(cyclopropyl)methanamine hydrochloride is a primary amine salt characterized by a cyclopropyl group and a 4-bromophenyl substituent attached to a central methanamine core. The presence of a chiral center at the carbon atom bonded to the phenyl ring, cyclopropyl ring, and amine group means the compound can exist as a racemic mixture of two enantiomers.
The incorporation of the cyclopropyl ring is a well-established strategy in medicinal chemistry.[1] This three-membered ring introduces conformational rigidity and can enhance metabolic stability and binding affinity to biological targets.[1] The 4-bromophenyl moiety provides a site for further chemical modification, such as cross-coupling reactions, and can contribute to binding interactions through halogen bonding.
Below is a diagram of the chemical structure.
Caption: Chemical structure of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃BrClN | [2] |
| Molecular Weight | 262.57 g/mol | [2] |
| Physical Form | Solid | [3] |
| XLogP3 (Predicted) | 2.3 | [2] |
| Hydrogen Bond Donor Count | 1 (as free base) | [2] |
| Hydrogen Bond Acceptor Count | 1 (as free base) | [2] |
| SMILES | C1CC1C(C2=CC=C(C=C2)Br)N.Cl | [2] |
| InChI | InChI=1S/C10H12BrN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H |
Synthesis of (4-Bromophenyl)(cyclopropyl)methanamine Hydrochloride
While a specific, dedicated synthesis for this molecule is not widely published, its structure lends itself to well-established synthetic transformations. Below are two plausible and robust synthetic routes, starting from commercially available precursors.
Route 1: Reductive Amination of a Ketone Precursor
This is a highly reliable and common method for the synthesis of amines. The process begins with the commercially available (4-Bromophenyl)(cyclopropyl)methanone.
Caption: Synthetic workflow via reductive amination.
Experimental Protocol: Reductive Amination
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Reaction Setup: To a solution of (4-Bromophenyl)(cyclopropyl)methanone (1.0 eq) in a suitable solvent such as methanol or ethanol, add ammonium acetate (10 eq).[4]
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Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. The use of NaBH₃CN is strategic as it preferentially reduces the iminium ion over the ketone, minimizing side reactions.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Work-up: Quench the reaction by the slow addition of 1M HCl. Basify the aqueous layer with 2M NaOH to a pH > 10.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base amine.
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Purification (Free Base): The crude product can be purified by column chromatography on silica gel if necessary.
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Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
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Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride.
Route 2: Hofmann Rearrangement from an Amide Precursor
This classical rearrangement provides an alternative route starting from the corresponding carboxylic acid.
Experimental Protocol: Hofmann Rearrangement
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Amide Formation: Convert 1-(4-bromophenyl)cyclopropanecarboxylic acid to the corresponding amide. This can be achieved by first activating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, followed by reaction with aqueous ammonia.
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Rearrangement: Treat the resulting 1-(4-bromophenyl)cyclopropanecarboxamide with a solution of sodium hypobromite (NaOBr), typically prepared in situ from bromine and sodium hydroxide, in a cold aqueous solution.
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Hydrolysis and Extraction: Upon completion of the rearrangement, the resulting carbamate intermediate is hydrolyzed under the basic reaction conditions to the free amine. The product is then extracted into an organic solvent.
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Salt Formation: The hydrochloride salt is formed as described in Route 1, Step 7.
Analytical Characterization
A multi-faceted analytical approach is essential to confirm the identity, purity, and enantiomeric excess of (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride. The methodologies described here are based on standard practices for similar chiral amines.[5]
Caption: Analytical workflow for characterization.
Chromatography
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.
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Detection: UV at 254 nm.
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Purpose: To determine the purity of the compound and identify any non-chiral impurities.
Chiral HPLC for Enantiomeric Purity:
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Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).
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Mobile Phase: Isocratic mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive like diethylamine to improve peak shape.
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Detection: UV at 254 nm.
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Purpose: To separate and quantify the two enantiomers, allowing for the determination of enantiomeric excess (ee%). This is critical as different enantiomers can have vastly different pharmacological effects.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling:
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Derivatization: The amine may require derivatization (e.g., acylation) to improve volatility for GC analysis.
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Column: A standard non-polar column (e.g., DB-5ms).
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Analysis: Provides separation of volatile impurities and their identification through mass spectral data.[5]
Spectroscopy
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Two doublets in the range of δ 7.0-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring. Benzylic Proton (-CH-N): A multiplet (likely a triplet or doublet of doublets) around δ 3.5-4.5 ppm. Cyclopropyl Protons: Complex multiplets in the upfield region, typically δ 0.5-1.5 ppm. Amine Protons (-NH₃⁺): A broad singlet, typically downfield (δ > 8.0 ppm in DMSO-d₆), which may exchange with D₂O. |
| ¹³C NMR | Aromatic Carbons: Signals between δ 120-150 ppm. The carbon attached to bromine will be at the lower end of this range (around δ 120-125 ppm). Benzylic Carbon: A signal around δ 50-65 ppm. Cyclopropyl Carbons: Signals in the upfield region, typically δ 5-20 ppm. |
| Mass Spectrometry (ESI+) | [M+H]⁺ (of free base): Expected peaks at m/z 226 and 228 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a single bromine atom.[2] |
| IR Spectroscopy | N-H Stretch: Broad absorption band from 2400-3200 cm⁻¹ for the ammonium salt. C-H Stretch (Aromatic): Above 3000 cm⁻¹. C-H Stretch (Aliphatic): Below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1480 cm⁻¹. C-Br Stretch: Strong absorption in the fingerprint region, typically 500-600 cm⁻¹. |
Potential Applications in Drug Discovery
(4-Bromophenyl)(cyclopropyl)methanamine hydrochloride is a valuable intermediate for the synthesis of novel therapeutic agents. The cyclopropylamine scaffold is a key pharmacophore in several classes of drugs, particularly those targeting the central nervous system.
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Monoamine Oxidase Inhibitors (MAOIs): The cyclopropylamine moiety is famously present in the irreversible MAO inhibitor tranylcypromine. The strained ring contributes to the mechanism-based inhibition of the enzyme.[1] This suggests that derivatives of the title compound could be explored for applications in treating depression and other neurological disorders.
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Building Block for Complex Molecules: The primary amine serves as a key nucleophilic handle for elaboration into more complex structures, such as amides, sulfonamides, or ureas. The 4-bromophenyl group is a versatile anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
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Neurological and Psychiatric Disorders: The overall structure is analogous to scaffolds found in compounds targeting various CNS receptors and transporters. Its derivatives could be investigated for activity as antidepressants, anxiolytics, or antipsychotics.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed. Information is consolidated from safety data sheets of structurally similar compounds.
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Hazard Classification: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use an appropriate particulate respirator.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from light and moisture.
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First Aid:
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If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
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If on Skin: Wash with plenty of soap and water.
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If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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